

C-Laurdan: A Technical Guide to its Photophysical Properties and Applications

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Compound of Interest

Compound Name: C-Laurdan

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Introduction

C-Laurdan, or 6-dodecanoyl-2-[N-methyl-N-(carboxymethyl)amino]naphthalene, is a fluorescent probe renowned for its sensitivity to the polarity of its environment. This property makes it an invaluable tool for investigating the biophysical characteristics of lipid membranes, particularly in the study of membrane fluidity and the organization of lipid rafts.[1][2][3] As a derivative of Laurdan, **C-Laurdan** offers several advantages, including enhanced water solubility and improved photostability, making it suitable for a broader range of applications, including conventional confocal microscopy.[4][5] This technical guide provides an in-depth overview of the core photophysical properties of **C-Laurdan**, detailed experimental protocols for its use, and visualizations of key experimental workflows.

Core Photophysical Properties

C-Laurdan's fluorescence emission is highly dependent on the degree of water penetration into the lipid bilayer where the probe resides.[4] In more ordered, tightly packed membrane domains (e.g., lipid rafts), water access is limited, resulting in a blue-shifted emission. Conversely, in more disordered, fluid membrane regions, increased water exposure leads to a red-shifted emission.[2] This spectral shift is the fundamental principle behind its use as a membrane order probe.

General Photophysical Data

Property	Value	Reference
Molecular Weight	397.56 g/mol	[6]
Chemical Formula	C ₂₅ H ₃₅ NO ₃	[6]
One-Photon Absorption Max (λ _{abs})	348 nm	[3][6]
One-Photon Emission Max (λ _{em})	423 nm	[3][6]
Two-Photon Excitation Max	780 nm	[3][6]
Molar Extinction Coefficient (ε)	12,200 M ⁻¹ cm ⁻¹	[3][6]
Quantum Yield (Φ)	0.43 (in DMF)	[3][6]

Solubility

Solvent	Maximum Concentration
DMF	100 mM
DMSO	20 mM
Ethanol	10 mM

Table data sourced from[6].

Photophysical Properties in Various Solvents

The photophysical characteristics of **C-Laurdan** are significantly influenced by the polarity and protic nature of the solvent. A notable decrease in quantum yield is observed in protic and polar aprotic solvents with a high dielectric constant.[7]

Solvent	Dielectric Constant (ϵ)	Quantum Yield (Φ)	Lifetime (τ , ns)
Chloroform	4.8	0.56	-
Dichloromethane	8.9	-	-
Acetone	21	-	-
Acetonitrile	37	-	-
Dimethylformamide (DMF)	37	-	-
Ethanol	25	significantly decreased	-
Methanol	33	significantly decreased	-

Data compiled from[7]. Note: Specific values for all solvents were not available in the provided search results.

Experimental Protocols

Synthesis of C-Laurdan

While **C-Laurdan** is commercially available, a general synthetic scheme has been described. [7][8][9] The synthesis typically involves a multi-step process starting from 2-naphthol. Key reaction steps include a Fries rearrangement and subsequent amination and carboxymethylation.[7][10] For researchers opting for in-house synthesis, a detailed, high-yield procedure has been published, which can be adapted.[7]

Staining Live Cells with C-Laurdan for Confocal Microscopy

This protocol is adapted from procedures for staining HEK293T and melanophore cells.[4][11]

Materials:

- **C-Laurdan** stock solution (e.g., 1 mM in DMSO)
- Phosphate-buffered saline (PBS)
- Cell culture medium
- Coverslips with cultured cells

Procedure:

- Grow cells on coverslips to the desired confluency.
- Prepare a working solution of **C-Laurdan** by diluting the stock solution in cell culture medium to a final concentration of 5 μ M.
- Remove the existing cell culture medium from the coverslips.
- Incubate the cells with the 5 μ M **C-Laurdan** working solution for 30 minutes at 37°C.[\[1\]](#)[\[4\]](#)
- After incubation, wash the cells twice with PBS to remove excess probe.[\[12\]](#)
- Mount the coverslip on a microscope slide with a suitable imaging buffer (e.g., PBS).
- Proceed with imaging immediately.

Confocal Microscopy Imaging and Generalized Polarization (GP) Calculation

Instrumentation and Settings:

- Microscope: A confocal laser scanning microscope.
- Excitation: 405 nm laser line.[\[4\]](#)[\[11\]](#)
- Emission Detection: Two simultaneous detection channels are required:
 - Channel 1 (Blue): 415-455 nm[\[4\]](#)[\[13\]](#)
 - Channel 2 (Green/Red): 490-530 nm[\[4\]](#)[\[13\]](#)

- Pinhole: Set to 1 Airy unit for optimal sectioning.
- Laser Power: Use the lowest possible laser power to minimize phototoxicity and photobleaching (e.g., ~2 μ W at the sample).[\[1\]](#)[\[4\]](#)

Generalized Polarization (GP) Calculation:

GP is a ratiometric measurement that quantifies the spectral shift of **C-Laurdan** and is calculated for each pixel in the image using the following formula:[\[14\]](#)[\[15\]](#)

$$GP = (I_{440} - I_{490}) / (I_{440} + I_{490})$$

Where:

- I_{440} is the fluorescence intensity in the blue channel (415-455 nm).
- I_{490} is the fluorescence intensity in the green/red channel (490-530 nm).

GP values range from +1 (highly ordered) to -1 (highly disordered).[\[16\]](#) Image processing software, such as ImageJ with a specific macro, can be used to calculate the GP image from the two acquired channels.[\[11\]](#)

Two-Photon Microscopy of C-Laurdan

Two-photon microscopy offers advantages for imaging **C-Laurdan**, particularly in tissues, due to reduced scattering and deeper penetration.[\[2\]](#)[\[13\]](#)

Instrumentation and Settings:

- Microscope: A two-photon laser scanning microscope.
- Excitation: A tunable Ti:Sapphire laser set to 780 nm.[\[2\]](#)[\[3\]](#)
- Emission Detection: Similar to confocal microscopy, two emission channels are used to collect the blue and red-shifted fluorescence.

Procedure: The cell staining protocol is similar to that for confocal microscopy. The GP calculation remains the same.

Visualizations

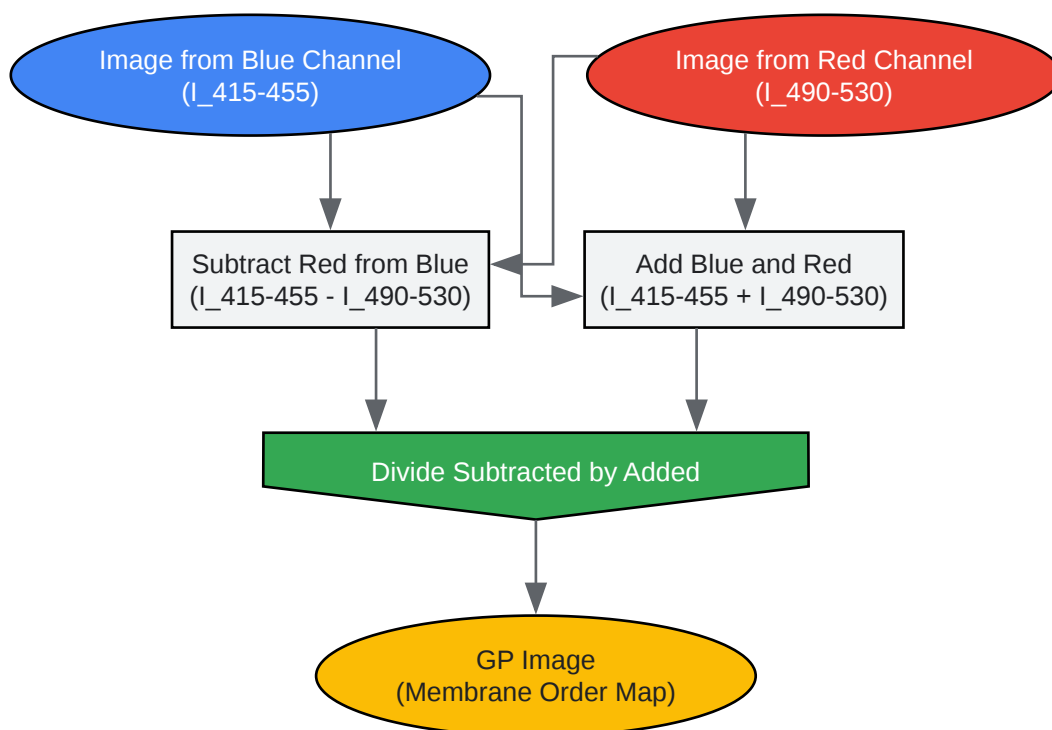
Experimental Workflow for C-Laurdan Staining and Confocal Microscopy



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Caption: Workflow for staining live cells with **C-Laurdan** and subsequent imaging and analysis.

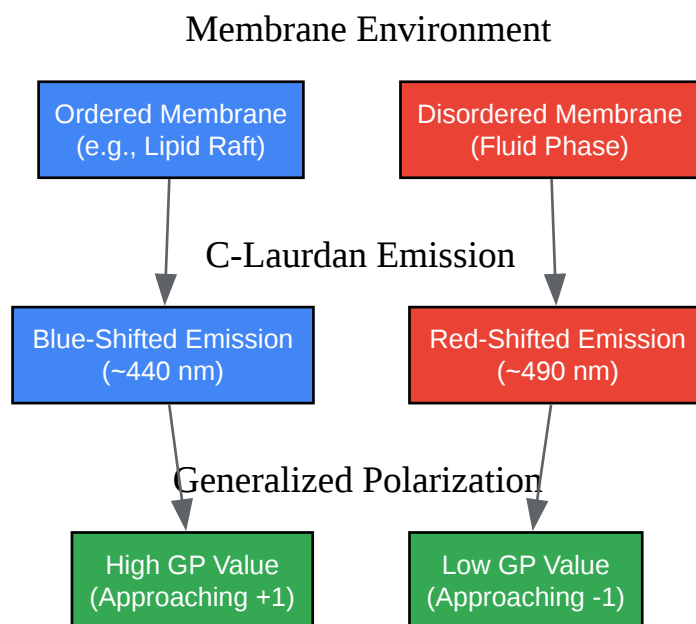
Generalized Polarization (GP) Calculation Logic



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Caption: Logical flow for calculating the Generalized Polarization (GP) image from two emission channels.

C-Laurdan's Response to Membrane Fluidity



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Caption: Relationship between membrane order, **C-Laurdan**'s spectral response, and the resulting GP value.

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